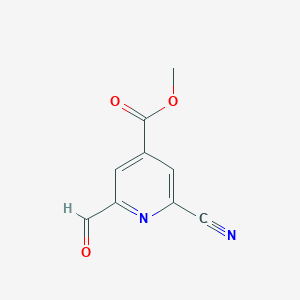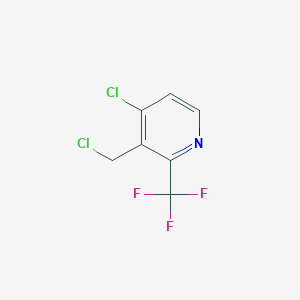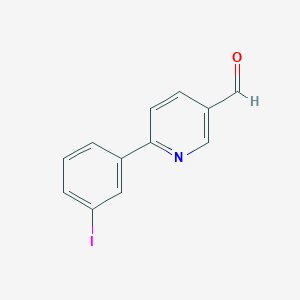
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with an iodo-phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde typically involves the iodination of a pyridine derivative followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenyl ring. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 6-(3-Iodo-phenyl)-pyridine-3-carboxylic acid
Reduction: 6-(3-Iodo-phenyl)-pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biological probes or imaging agents due to the presence of the iodine atom, which can be radioactively labeled.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including binding to receptors or enzymes. The presence of the iodine atom can enhance its binding affinity due to halogen bonding interactions. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-phenylacetic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
4-Azido-3-iodo-phenyl derivatives: Used in photoaffinity labeling and biological studies.
Phenyliodine(III) diacetate (PIDA): A hypervalent iodine compound used as an oxidizing agent in organic synthesis
Uniqueness
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde is unique due to the combination of its pyridine ring, iodo-phenyl group, and aldehyde functional group
Properties
Molecular Formula |
C12H8INO |
|---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
6-(3-iodophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8INO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H |
InChI Key |
PUMQGBGKIKUECG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
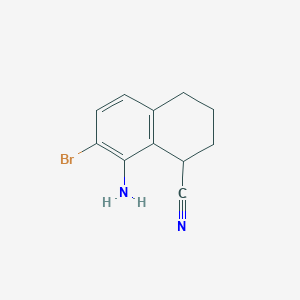

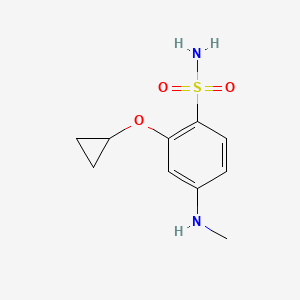
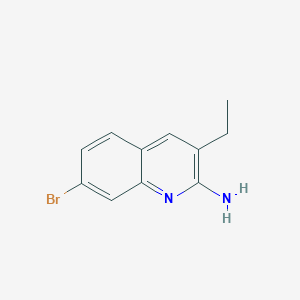
![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
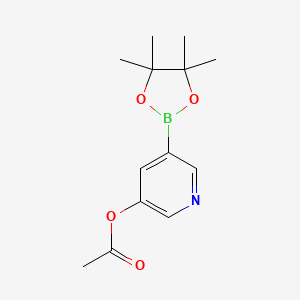

![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)
